4-Carboxyphenylboronic acid

Overview

Description

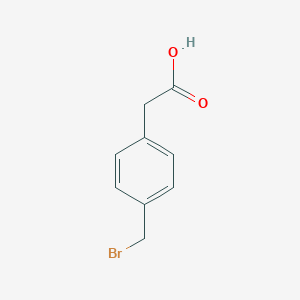

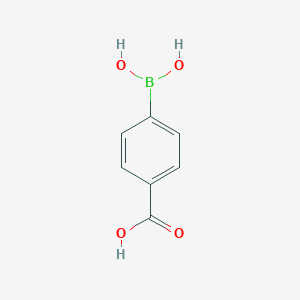

4-Carboxyphenylboronic Acid, also known as 4-Boronobenzoic Acid, is an organic compound with the molecular formula C7H7BO4. It is a derivative of benzoic acid where a boronic acid group is attached to the benzene ring. This compound is widely used in organic synthesis, particularly in Suzuki coupling reactions, due to its ability to form stable covalent bonds with diols and other molecules .

Mechanism of Action

Target of Action

The primary target of 4-Carboxyphenylboronic Acid is Beta-lactamase in Escherichia coli (strain K12) . Beta-lactamase is an enzyme that provides multi-resistance to bacteria against beta-lactam antibiotics such as penicillins, cephamycins, and carbapenems .

Mode of Action

Boronic acids are known to form reversible covalent complexes with enzymes, which can inhibit their activity

Biochemical Pathways

Given its interaction with beta-lactamase, it may influence the bacterial resistance to beta-lactam antibiotics .

Result of Action

Given its potential interaction with beta-lactamase, it may influence the bacterial resistance to beta-lactam antibiotics .

Action Environment

It is recommended to keep the compound in a dark place, sealed in dry, at room temperature .

Biochemical Analysis

Biochemical Properties

4-Carboxyphenylboronic acid is involved in several biochemical reactions, including condensation reactions with stabilizer chains at the surface of polystyrene latex, Suzuki coupling reactions, esterification, derivatization of polyvinylamine, and synthesis of isotopically labeled mercury

Cellular Effects

It has been used in the functionalization of poly-SiNW for the detection of dopamine , suggesting that it may influence cellular processes related to neurotransmitter metabolism

Molecular Mechanism

The molecular mechanism of action of this compound is largely dependent on the specific biochemical reaction in which it is involved. For instance, in Suzuki-Miyaura cross-coupling reactions, it participates in the formation of carbon-carbon bonds

Metabolic Pathways

The metabolic pathways involving this compound are not well-defined. It is known to participate in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-Carboxyphenylboronic Acid typically involves the following steps:

Esterification Reaction: Iodobenzoic acid is used as the starting material, which undergoes esterification to form an ester intermediate.

Boron Acidification Reaction: The ester intermediate is then subjected to boron acidification, introducing the boronic acid group.

Hydrolysis Reaction: Finally, the ester is hydrolyzed to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of readily available raw materials and simple post-processing steps, making it suitable for large-scale production .

Chemical Reactions Analysis

4-Carboxyphenylboronic Acid undergoes various chemical reactions, including:

Condensation Reactions: It reacts with stabilizer chains at the surface of polystyrene latex.

Suzuki Coupling Reactions: This is a key reaction where it couples with halides in the presence of a palladium catalyst to form biaryl compounds.

Esterification: It can form esters with alcohols under acidic conditions.

Derivatization of Polyvinylamine: It reacts with polyvinylamine to form derivatives.

Oxidation and Reduction: It can undergo oxidation to form phenols and reduction to form boronic esters.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki coupling reactions.

Acidic Conditions: Required for esterification reactions.

Oxidizing Agents: Such as air or other oxidants for oxidation reactions.

Major Products:

Biaryl Compounds: From Suzuki coupling reactions.

Esters: From esterification reactions.

Phenols: From oxidation reactions.

Scientific Research Applications

4-Carboxyphenylboronic Acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Carboxyphenylboronic Acid is unique due to its carboxyl and boronic acid functional groups, which provide versatility in chemical reactions. Similar compounds include:

4-Formylphenylboronic Acid: Used in similar coupling reactions but has a formyl group instead of a carboxyl group.

3-Carboxyphenylboronic Acid: Similar structure but with the carboxyl group in a different position on the benzene ring.

Phenylboronic Acid: Lacks the carboxyl group, making it less versatile in certain reactions.

These compounds share similar reactivity but differ in their functional groups, affecting their specific applications and reactivity profiles.

Properties

IUPAC Name |

4-boronobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAVMDKGVRXFAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Record name | 4-carboxyphenylboronic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930850 | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20011 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14047-29-1 | |

| Record name | 4-Carboxyphenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 14047-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Boronobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-CARBOXYPHENYLBORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQQ1T11DYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 4-Carboxyphenylboronic acid interacts with its targets primarily through the formation of reversible covalent bonds with 1,3-diol containing molecules. [] This interaction is particularly relevant for recognizing and binding to saccharides, such as glucose, [, , ] due to their abundance in cis-diol groups. This binding event can trigger various downstream effects depending on the specific application. For example, in drug delivery systems, it can lead to the controlled release of insulin in response to varying glucose levels. [, ] In sensing applications, the binding event can generate a detectable signal change, enabling the quantification of specific analytes. [, , , ]

ANone: this compound features a phenyl ring substituted with both a boronic acid (-B(OH)2) group and a carboxylic acid (-COOH) group at the para positions.

- Spectroscopic Data: Characterization techniques like FTIR, 1H-NMR, and 13C-NMR are frequently employed to confirm the structure and purity of this compound. [, , , ] These techniques provide information about the presence and environment of specific functional groups within the molecule.

A: this compound displays compatibility with a wide range of materials, including polymers like poly(vinyl alcohol) (PVA) [, , , ] and chitosan, [] mesoporous silica, [, ] and various nanomaterials like gold nanoclusters [] and carbon dots. [] This versatility enables its application in diverse areas. For instance, it allows the creation of glucose-responsive hydrogels by crosslinking PVA with this compound in the presence of calcium ions. [] Additionally, it facilitates the development of magnetofluorescent nanoparticles for targeted drug delivery and imaging by conjugating with Cdots and MnFe2O4 magnetic nanoparticles. []

ANone: Although specific examples of computational studies on this compound are not extensively discussed in the provided papers, computational chemistry techniques like molecular modeling, docking simulations, and density functional theory calculations could be valuable tools to further investigate the interactions of this compound with its targets, predict binding affinities, and design derivatives with enhanced properties.

A: Structural modifications to this compound can significantly influence its properties and activity. For instance, incorporating fluorine into the phenyl ring, as seen in 3-fluoro-4-carboxyphenylboronic acid, can increase its binding affinity for diols, [] potentially due to the electron-withdrawing nature of fluorine. Furthermore, the position of the boronic acid group on the phenyl ring can impact its interaction with targets. In pseudopolyrotaxanes, the use of 3-carboxy-5-nitrophenylboronic acid, compared to this compound, led to improved glucose sensitivity due to the difference in spatial arrangement and accessibility of the boronic acid group for binding. [] These examples highlight the importance of structure-activity relationship studies for optimizing the desired properties of this compound derivatives.

A: While specific data on the stability of this compound under various conditions is limited in the provided research, it's crucial to consider potential degradation pathways, such as oxidation or hydrolysis, depending on the application. Formulation strategies to enhance stability could involve incorporating antioxidants, adjusting pH, controlling moisture content, and selecting appropriate packaging. For instance, in drug delivery applications, encapsulating this compound within nanoparticles or other delivery vehicles can not only protect it from degradation but also potentially improve its solubility and bioavailability. [, , ]

ANone: Specific SHE regulations concerning this compound may vary depending on geographical location and intended use. It is crucial to consult relevant safety data sheets (SDS) and comply with local regulations for handling, storage, and disposal. Risk assessments should be conducted to identify potential hazards and implement appropriate control measures. As with any chemical, using appropriate personal protective equipment, ensuring proper ventilation, and practicing good laboratory hygiene are essential for minimizing risks and promoting responsible handling.

A: this compound finds applications across multiple disciplines due to its unique properties. It bridges chemistry and material science in the development of novel materials like glucose-responsive hydrogels. [, , , ] Its application in biosensing demonstrates synergy between chemistry, material science, and analytical chemistry. [, , , ] The ability of this compound to facilitate ribonucleoside transport through lipid bilayers highlights its potential in chemical biology and drug delivery research. [] Furthermore, its use in capturing glycoproteins for disease diagnosis and analysis showcases its importance in the biomedical field. [] These examples showcase the interdisciplinary nature of research involving this compound and its potential to drive innovation in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

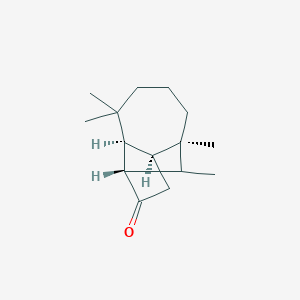

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)